![molecular formula C4H3Cl2NS B1589946 2,4-Dichloro-5-methylthiazole CAS No. 105315-39-7](/img/structure/B1589946.png)
2,4-Dichloro-5-methylthiazole
Overview
Description
2,4-Dichloro-5-methylthiazole is a chemical compound with the molecular formula C4H3Cl2NS . It is used as an intermediate in the synthesis of certain insecticides .
Molecular Structure Analysis
The thiazole ring, which is a part of 2,4-Dichloro-5-methylthiazole, is a five-membered heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazole rings, like the one in 2,4-Dichloro-5-methylthiazole, have many reactive positions where various reactions such as donor-acceptor, nucleophilic, and oxidation reactions may take place .Physical And Chemical Properties Analysis
2,4-Dichloro-5-methylthiazole is a needle-shaped crystal at room temperature . It is insoluble in water but soluble in dichloromethane, chloroform, and carbon tetrachloride .Scientific Research Applications
Corrosion Inhibition
Studies have demonstrated the efficiency of thiazole derivatives in corrosion inhibition. For example, triazole and thiazole derivatives have been investigated for their protective properties against mild steel corrosion in acidic media. These compounds, including derivatives of 2,4-Dichloro-5-methylthiazole, show high inhibition efficiency by adsorbing onto the metal surface, following Langmuir's adsorption isotherm, which indicates a strong and uniform adsorption process (Lagrenée et al., 2002), (Bentiss et al., 2007).
Antimicrobial Activities
2-Aminothiazoles, closely related to 2,4-Dichloro-5-methylthiazole, have shown promising antiprion activity, suggesting their potential in treating prion diseases. These compounds are highlighted for achieving high drug concentrations in the brain, indicating their potential as therapeutic leads for neurodegenerative disorders (Gallardo-Godoy et al., 2011).
Photophysical Properties
The photophysical properties of thiazole derivatives, specifically focusing on 5-N-Arylamino-4-methylthiazoles, have been explored for their potential applications in materials science. These compounds exhibit significant luminescence properties that could be leveraged in the development of new photophysical materials (Murai et al., 2017).
Synthesis of Novel Compounds
The versatility of 2,4-Dichloro-5-methylthiazole derivatives extends to the synthesis of novel compounds with potential anti-tumor activities. Research has shown that triazolo[1,5-a]pyrimidine derivatives, synthesized from 2,4-Dichloro-5-methylthiazole, exhibit significant anti-tumor effects by inducing cellular apoptosis and inhibiting the epithelial-to-mesenchymal transition process, highlighting their potential in cancer therapy (Safari et al., 2020).
Future Directions
properties
IUPAC Name |
2,4-dichloro-5-methyl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2NS/c1-2-3(5)7-4(6)8-2/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSOPCRNBFTLRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70546389 | |
Record name | 2,4-Dichloro-5-methyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70546389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-methylthiazole | |
CAS RN |
105315-39-7 | |
Record name | 2,4-Dichloro-5-methyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70546389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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